Tert-butyl 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate Tert-butyl 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18254451
InChI: InChI=1S/C16H26INO2/c1-14(2,3)20-13(19)18-6-4-12(5-7-18)8-15-9-16(17,10-15)11-15/h12H,4-11H2,1-3H3
SMILES:
Molecular Formula: C16H26INO2
Molecular Weight: 391.29 g/mol

Tert-butyl 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC18254451

Molecular Formula: C16H26INO2

Molecular Weight: 391.29 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate -

Specification

Molecular Formula C16H26INO2
Molecular Weight 391.29 g/mol
IUPAC Name tert-butyl 4-[(3-iodo-1-bicyclo[1.1.1]pentanyl)methyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C16H26INO2/c1-14(2,3)20-13(19)18-6-4-12(5-7-18)8-15-9-16(17,10-15)11-15/h12H,4-11H2,1-3H3
Standard InChI Key SMFHKFXJPWTXGI-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)CC23CC(C2)(C3)I

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure features a piperidine ring substituted at the 4-position with a methyl group bridging to a 3-iodobicyclo[1.1.1]pentane unit. The tert-butyl carbamate group (Boc\text{Boc}) at the 1-position of the piperidine ring provides steric protection and modulates solubility . The bicyclo[1.1.1]pentane moiety, a strained hydrocarbon system, introduces significant three-dimensionality and rigidity, which are advantageous for improving pharmacokinetic properties in drug candidates .

Key Structural Attributes:

  • Bicyclo[1.1.1]pentane Core: A highly strained structure with three fused cyclopropane rings, contributing to enhanced metabolic stability and membrane permeability compared to planar aromatic systems .

  • Iodine Substituent: Serves as a reactive handle for further functionalization via nucleophilic substitution or transition-metal-catalyzed coupling reactions .

  • Tert-Butyl Carbamate (Boc) Group: Enhances solubility and protects the piperidine nitrogen during synthetic transformations.

Physicochemical Properties

The compound’s properties are influenced by its functional groups:

PropertyValue/DescriptionSource
Molecular FormulaC15H24INO2\text{C}_{15}\text{H}_{24}\text{INO}_2
Molecular Weight377.26 g/mol
SolubilityLikely low in water due to Boc group
ReactivityIodine participates in substitutions

Synthesis and Functionalization

Synthetic Routes

The synthesis of tert-butyl 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate typically involves multi-step protocols. A notable method employs visible-light-driven copper photocatalysis to facilitate radical cascade reactions. For example, Luo et al. demonstrated the use of tert-butyl 4-iodopiperidine-1-carboxylate in radical cyclization with NN-aryl methacrylamides to yield oxindole derivatives under mild conditions .

Key Steps:

  • Preparation of Bicyclo[1.1.1]pentane Precursor: Starting from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane, bicyclo[1.1.1]pentane derivatives are synthesized via strain-driven ring-opening reactions .

  • Iodination: Introduction of iodine via halogen exchange or electrophilic substitution.

  • Piperidine Functionalization: Coupling the iodinated bicyclo[1.1.1]pentane to a Boc-protected piperidine scaffold using alkylation or Mitsunobu reactions .

Reaction Pathways

The iodine atom’s reactivity enables diverse transformations:

  • Nucleophilic Substitution: Replacement with amines, alkoxides, or thiols to introduce heteroatoms .

  • Cross-Coupling Reactions: Suzuki-Miyaura or Negishi couplings to form carbon-carbon bonds .

  • Radical Cyclization: Copper-catalyzed processes to construct polycyclic frameworks, as demonstrated in the synthesis of oxindoles .

Example Reaction:

tert-butyl 4-iodopiperidine-1-carboxylate+N-methyl-N-phenylmethacrylamideCu catalysis, hvoxindole derivative(Yield: 88%)[2]\text{tert-butyl 4-iodopiperidine-1-carboxylate} + \text{N-methyl-N-phenylmethacrylamide} \xrightarrow{\text{Cu catalysis, hv}} \text{oxindole derivative} \quad (\text{Yield: 88\%})[2]
ParameterBicyclo[1.1.1]pentaneBenzene
Metabolic StabilityHighModerate
Aqueous SolubilityImprovedLow
Membrane PermeabilityEnhancedVariable
Synthetic ComplexityHigherLower

These attributes make the compound a promising scaffold for optimizing drug candidates .

Applications in Medicinal Chemistry

Drug Discovery Platforms

The compound’s versatility is leveraged in:

  • Fragment-Based Drug Design: The rigid bicyclic core serves as a three-dimensional fragment to explore hydrophobic binding pockets.

  • PROTAC Development: The iodine atom facilitates conjugation to E3 ligase ligands, enabling targeted protein degradation strategies.

  • CNS Drug Optimization: Enhanced blood-brain barrier penetration due to reduced planar surface area .

Case Study: Oxindole Synthesis

Luo et al. utilized tert-butyl 4-iodopiperidine-1-carboxylate in a copper-catalyzed radical cascade to synthesize oxindoles, a class of compounds with documented anticancer and anti-inflammatory activities . This methodology highlights the compound’s utility in constructing complex heterocycles under mild conditions.

Challenges and Future Directions

Synthetic Limitations

  • Strain-Induced Instability: The bicyclo[1.1.1]pentane core’s high strain energy complicates large-scale synthesis.

  • Iodine Sensitivity: Light- and temperature-sensitive reactions require stringent control .

Research Opportunities

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity profiles.

  • Target Identification: Screen against GPCR libraries to identify specific receptor interactions.

  • Derivatization: Explore replacing iodine with fluorinated groups for PET imaging applications.

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